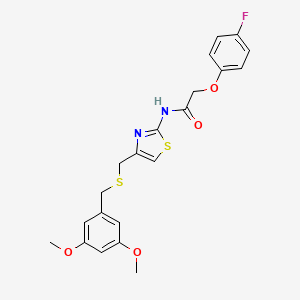
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H21FN2O4S2 and its molecular weight is 448.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a complex organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen atoms, contributing to the compound's reactivity.
- Benzylthio Group : Enhances lipophilicity and potential interactions with biological targets.
- Fluorophenoxy Group : May improve binding affinity and selectivity towards specific receptors or enzymes.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₁N₃O₂S |
| Molecular Weight | 359.43 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved by reacting thioamide with α-haloketone under acidic or basic conditions.
- Introduction of the Benzylthio Group : Nucleophilic substitution of a benzyl halide with thiol.
- Acetamide Formation : Acylation of the thiazole derivative with an acylating agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various tumor cell lines. For instance:
- Cell Lines Tested : The compound showed marked activity against lymphoma cells and other cancer types.
- Mechanism of Action : The proposed mechanism includes inhibition of specific enzymes involved in cell proliferation and apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies indicated MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity, improving cell membrane permeability.
- Thiazole Derivative Influence : Variations in the thiazole ring's substituents can significantly impact the compound's binding affinity to biological targets.
Study 1: Cytotoxicity Evaluation
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest. The results showed that:
- The compound exhibited superior cytotoxicity compared to standard chemotherapeutics.
- Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria:
- The compound demonstrated potent antibacterial activity, outperforming commonly used antibiotics.
- The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c1-26-18-7-14(8-19(9-18)27-2)11-29-12-16-13-30-21(23-16)24-20(25)10-28-17-5-3-15(22)4-6-17/h3-9,13H,10-12H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWZYYTYHVXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














